N-n-heptyl-7-methoxytacrine hydrochloride
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Overview
Description
N-n-heptyl-7-methoxytacrine hydrochloride is a chemical compound known for its potential use as a cholinesterase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-n-heptyl-7-methoxytacrine hydrochloride typically involves the alkylation of 7-methoxytacrine with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-n-heptyl-7-methoxytacrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the heptyl group can be replaced by other alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of N-n-heptyl-7-methoxytacrine, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a model compound for studying cholinesterase inhibition.
Biology: Investigated for its effects on cholinergic neurotransmission.
Medicine: Potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: Used in the development of new cholinesterase inhibitors for therapeutic use
Mechanism of Action
N-n-heptyl-7-methoxytacrine hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission. The compound binds to the active site of acetylcholinesterase, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-n-heptyl-7-methoxytacrine hydrochloride is unique due to its specific alkyl chain length, which influences its binding affinity and inhibitory potency. Compared to other similar compounds, it has shown promising results in preclinical studies for its effectiveness as a cholinesterase inhibitor .
Properties
Molecular Formula |
C21H30N2O |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-heptyl-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C21H30N2O/c1-3-4-5-6-9-14-22-21-17-10-7-8-11-19(17)23-20-13-12-16(24-2)15-18(20)21/h12-13,15H,3-11,14H2,1-2H3,(H,22,23) |
InChI Key |
XRCKCYUZWSKFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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